molecular formula C9H13NO4S2 B215385 2,3-Bis(ethylsulfonyl)pyridine

2,3-Bis(ethylsulfonyl)pyridine

Cat. No. B215385
M. Wt: 263.3 g/mol
InChI Key: MAOWSHAVLMCISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(ethylsulfonyl)pyridine (BES) is a chemical compound that has been widely used in scientific research due to its unique properties. This molecule is a sulfone derivative of pyridine and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2,3-Bis(ethylsulfonyl)pyridine is not fully understood. However, it is believed that 2,3-Bis(ethylsulfonyl)pyridine acts as a sulfonating agent and reacts with various nucleophiles such as amines and alcohols. 2,3-Bis(ethylsulfonyl)pyridine has also been found to react with various biological molecules such as proteins and nucleic acids.
Biochemical and Physiological Effects:
2,3-Bis(ethylsulfonyl)pyridine has been found to have various biochemical and physiological effects. 2,3-Bis(ethylsulfonyl)pyridine has been found to inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. 2,3-Bis(ethylsulfonyl)pyridine has also been found to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-Bis(ethylsulfonyl)pyridine in lab experiments is its high reactivity and selectivity. 2,3-Bis(ethylsulfonyl)pyridine has also been found to be stable under various reaction conditions. However, one of the limitations of using 2,3-Bis(ethylsulfonyl)pyridine is its toxicity. 2,3-Bis(ethylsulfonyl)pyridine has been found to be toxic to various organisms such as bacteria and fungi.

Future Directions

There are various future directions for the use of 2,3-Bis(ethylsulfonyl)pyridine in scientific research. One of the main directions is the synthesis of 2,3-Bis(ethylsulfonyl)pyridine derivatives with improved properties such as increased selectivity and reduced toxicity. 2,3-Bis(ethylsulfonyl)pyridine derivatives can also be used as potential drug candidates for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 2,3-Bis(ethylsulfonyl)pyridine is a unique chemical compound that has various applications in scientific research. The synthesis of 2,3-Bis(ethylsulfonyl)pyridine is straightforward and the molecule has been found to have high reactivity and selectivity. 2,3-Bis(ethylsulfonyl)pyridine has been found to have various biochemical and physiological effects and has been used in the synthesis of various heterocyclic compounds. The future directions for the use of 2,3-Bis(ethylsulfonyl)pyridine in scientific research are promising and the molecule has the potential to be used as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 2,3-Bis(ethylsulfonyl)pyridine involves the reaction of pyridine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The structure of 2,3-Bis(ethylsulfonyl)pyridine has been confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

2,3-Bis(ethylsulfonyl)pyridine has been used in various scientific research applications due to its unique properties. One of the main applications of 2,3-Bis(ethylsulfonyl)pyridine is as a sulfonating agent in the synthesis of sulfonamides. 2,3-Bis(ethylsulfonyl)pyridine has also been used in the synthesis of various heterocyclic compounds such as pyridine and quinoline derivatives.

properties

Product Name

2,3-Bis(ethylsulfonyl)pyridine

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

2,3-bis(ethylsulfonyl)pyridine

InChI

InChI=1S/C9H13NO4S2/c1-3-15(11,12)8-6-5-7-10-9(8)16(13,14)4-2/h5-7H,3-4H2,1-2H3

InChI Key

MAOWSHAVLMCISO-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)CC

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)CC

Origin of Product

United States

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